molecular formula C13H17F3O3 B2894562 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene CAS No. 741290-08-4

1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene

Cat. No. B2894562
M. Wt: 278.271
InChI Key: QGKODZVXSMOOBS-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene, also known as 1,4-Diethoxy-2-(trifluoromethyl)benzene, is an organic compound with a wide range of applications in the scientific and pharmaceutical fields. It is an aromatic compound with a molecular formula of C9H12F3O2. This compound is commonly used in the synthesis of other organic compounds, as well as in the development of new drugs and materials.

Mechanism Of Action

The mechanism of action of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is not well understood. However, it is believed to act as a Lewis acid, which is a type of chemical compound that can accept a pair of electrons from another molecule. This allows the compound to form a covalent bond with other molecules, thus allowing it to act as a catalyst for various chemical reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene are not well understood. However, it has been shown to have some effect on the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. In addition, it has been shown to have some effect on the activity of certain hormones, such as cortisol and testosterone.

Advantages And Limitations For Lab Experiments

The main advantage of using 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene in laboratory experiments is its stability. It is a relatively stable compound, which makes it ideal for use in a wide range of laboratory experiments. Additionally, it is relatively easy to obtain and is relatively inexpensive. The main limitation of this compound is its toxicity. It is classified as a hazardous material, and therefore must be handled with extreme care.

Future Directions

The future of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is promising. It has a wide range of potential applications in the scientific and pharmaceutical fields, and its use as a building block for the synthesis of other organic compounds is likely to continue to grow. Additionally, there is potential for the development of new drugs and materials using this compound. Additionally, further research into its biochemical and physiological effects is needed to better understand its potential applications. Finally, research into its mechanism of action and its toxicity is needed to ensure its safe use in laboratory experiments.

Scientific Research Applications

1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is used in a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, it is used as a reagent in the synthesis of other compounds, such as polymers, surfactants, and catalysts.

properties

IUPAC Name

1-(2,2-diethoxyethoxy)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3O3/c1-3-17-12(18-4-2)9-19-11-7-5-10(6-8-11)13(14,15)16/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKODZVXSMOOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (12.0 g, 500.00 mmol) in anhydrous DMF (500 mL) was added 4-(trifluoromethyl)phenol (35.0 g, 215.90 mmol) at 0° C. After hydrogen evolution had ceased, 2-bromo-1,1-diethoxyethane (55.0 g, 279.09 mmol) was added. The reaction was heated at 120° C. overnight. The mixture was poured into ice-water (2 L), extracted with ethyl acetate (3×150 mL), washed with 1N sodium hydroxide (3×100 mL) and brine (3×100 mL). The organic layer was dried over anhydrous sodium sulfate and filtered. The solvent was removed under vacuum to give the residue, which was purified by silica gel column chromatography eluting with 1% ethyl acetate in petroleum ether to afford 1-(2,2-diethoxyethoxy)-4-(trifluoromethyl)benzene as oil (8.0 g, 13%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Five

Citations

For This Compound
1
Citations
RJ Myerson - 2017 - etheses.bham.ac.uk
This thesis reports the Structure Activity Relationship study that was performed upon the 5-substituted-indole core as a means to identify Negative Allosteric Modulators of the human 5-…
Number of citations: 3 etheses.bham.ac.uk

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